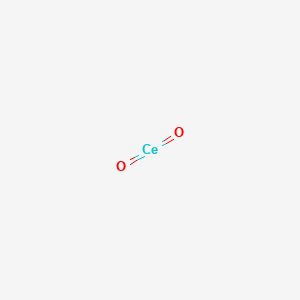
Cerium dioxide
Cat. No. B072800
Key on ui cas rn:
1306-38-3
M. Wt: 172.115 g/mol
InChI Key: CETPSERCERDGAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05597771
Procedure details


A quantity of 700 grams of gamma alumina powder having a surface area of 150 square meters per gram (150 m2 /g) was impregnated with an aqueous palladium nitrate solution containing 31.9 grams of palladium. All 31.9 grams of palladium were impregnated. The palladium containing alumina, a nitric acid stabilized colloidal dispersion of ceria containing 300 grams CeO2 (Note: The average CeO2 particle size is about 100 angstrom. This is not bulk ceria.), cerium nitrate crystals in an amount sufficient to form 500 grams CeO2,lanthanum nitrate crystals in an amount sufficient to form 100 grams La2O3, barium acetate crystals in an amount sufficient to form 60 grams BaO, zirconium acetate solution in an amount sufficient to form 140 grams ZrO2 and 500 grams of co-formed ceria-zirconia powder (surface area 50 m2 /g containing 20 wt % CeO2) were ballmilled with acetic acid to form a slurry. The slurry was further mixed with 70 grams of pre-milled NiO particles in water to form a washcoat layering slurry containing about 48 percent by weight of solids. A monolith support of cordierite containing about 400 flow passages per square inch of cross section was dipped into the washcoat slurry. The excess was blown off the monolith by compressed air. The resultant catalyzed monolith after being calcined at 450° C. contained 55 g/ft3 palladium, 0.7 g/in3 alumina, 0.8 g/in3CeO2, 0.1 g/in3La2O3, 0.14 g/in3ZrO2, 0.06 g/in3BaO, 0.5 g/in3 ceria-zirconia composite and 0.07 g/in3NiO.




[Compound]
Name
CeO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Name
palladium nitrate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven



Name
cerium nitrate

[Compound]
Name
CeO2,lanthanum nitrate
Identifiers


|
REACTION_CXSMILES
|
[O-2].[O-2].[O-2].[Al+3].[Al+3].[N+:6]([O-:9])([OH:8])=[O:7].O=[Ce:11]=O>[N+]([O-])([O-])=O.[Pd+2].[N+]([O-])([O-])=O.[Pd]>[N+:6]([O-:9])([O-:8])=[O:7].[Ce+3:11].[N+:6]([O-:9])([O-:8])=[O:7].[N+:6]([O-:9])([O-:8])=[O:7] |f:0.1.2.3.4,7.8.9,11.12.13.14|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Two
|
Name
|
|
|
Quantity
|
700 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[O-2].[O-2].[Al+3].[Al+3]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Step Four
|
Name
|
|
|
Quantity
|
300 g
|
|
Type
|
reactant
|
|
Smiles
|
O=[Ce]=O
|
Step Five
[Compound]
|
Name
|
CeO2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=[Ce]=O
|
Step Seven
|
Name
|
palladium nitrate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[N+](=O)([O-])[O-].[Pd+2].[N+](=O)([O-])[O-]
|
Step Eight
|
Name
|
|
|
Quantity
|
31.9 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Nine
|
Name
|
|
|
Quantity
|
31.9 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
cerium nitrate
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])[O-].[Ce+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
[Compound]
|
Name
|
CeO2,lanthanum nitrate
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 500 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
